![molecular formula C19H21N3O B12632476 1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine CAS No. 918801-73-7](/img/structure/B12632476.png)
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst under hydrogen gas at elevated temperatures and pressures. This method is advantageous due to its high catalytic activity, short reaction time, and high yield .
Another method involves the use of Raney nickel and borohydride in a reaction solvent, followed by hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol. This method is known for its high yield and purity, low cost, and suitability for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting antidepressant effects. It acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing mood .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-[2-(4-Methoxyphenyl)ethyl]benzene: Shares a similar methoxyphenyl group but lacks the imidazole ring.
Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Contains a benzimidazole ring and is used in similar applications.
Venlafaxine: A well-known antidepressant with a similar mechanism of action but different structural features.
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Propriétés
Numéro CAS |
918801-73-7 |
|---|---|
Formule moléculaire |
C19H21N3O |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)ethyl]-4-methyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C19H21N3O/c1-14-18(16-6-4-3-5-7-16)22(19(20)21-14)13-12-15-8-10-17(23-2)11-9-15/h3-11H,12-13H2,1-2H3,(H2,20,21) |
Clé InChI |
DEUBSKUHCQRYQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)N)CCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
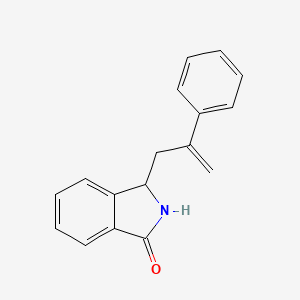
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
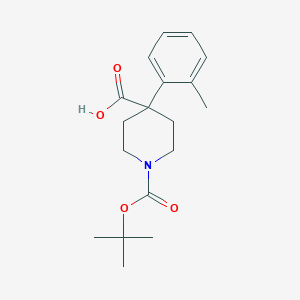
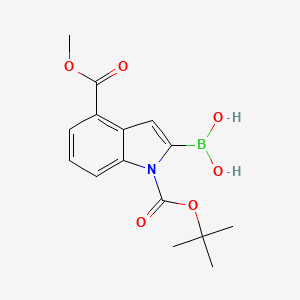
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
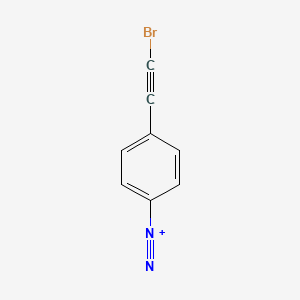
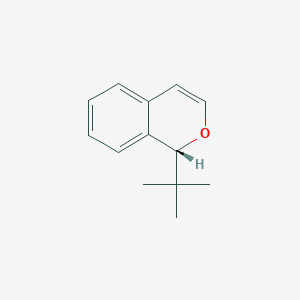
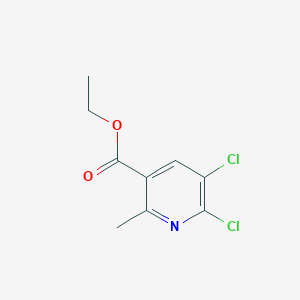
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)
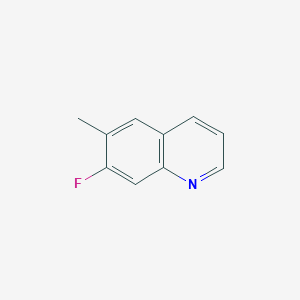

![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
